molecular formula C10H8O2 B2469699 2-(4-Ethynylphenyl)acetic acid CAS No. 213622-93-6

2-(4-Ethynylphenyl)acetic acid

Cat. No.: B2469699
CAS No.: 213622-93-6
M. Wt: 160.172
InChI Key: CHUNGOPSLGEUGA-UHFFFAOYSA-N
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Description

2-(4-Ethynylphenyl)acetic acid (CAS 213622-93-6) is a substituted phenylacetic acid derivative with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . The compound features an ethynyl (-C≡CH) group at the para position of the benzene ring attached to an acetic acid moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in click chemistry and cross-coupling reactions due to the ethynyl group’s reactivity . The compound is commercially available as a solid with 98% purity, though detailed physical properties such as melting point and solubility remain unspecified in available literature .

Properties

IUPAC Name

2-(4-ethynylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h1,3-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUNGOPSLGEUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213622-93-6
Record name 2-(4-ethynylphenyl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethynylphenyl)acetic acid typically involves the coupling of ethynylbenzene with acetic acid derivatives. One common method is the Sonogashira coupling reaction, where ethynylbenzene is reacted with iodoacetic acid in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethynylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzaldehyde.

    Reduction: Formation of 2-(4-ethylphenyl)acetic acid.

    Substitution: Formation of 4-nitro-2-(4-ethynylphenyl)acetic acid or 4-chloro-2-(4-ethynylphenyl)acetic acid.

Scientific Research Applications

2-(4-Ethynylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with target proteins, affecting their function and activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics
This compound C₁₀H₈O₂ 160.17 Ethynyl (-C≡CH) Electron-withdrawing group; enhances acidity; used in click chemistry
2-(4-Methylphenyl)-2-phenylacetic acid C₁₅H₁₄O₂ 226.27 Methyl (-CH₃), Phenyl Steric hindrance from biphenyl structure; potential for chiral resolution
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 194.17 Hydroxy (-OH), Methoxy (-OCH₃) Strong hydrogen bonding (R₂²(8) dimers); higher melting point
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 Octyl (-C₈H₁₇) Lipophilic; low water solubility
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 Bromo (-Br), Methoxy (-OCH₃) Electron-withdrawing Br distorts ring geometry; anticancer intermediate
2-[2-(4-Chlorophenyl)phenyl]acetic acid C₁₄H₁₁ClO₂ 246.69 Chloro (-Cl), Phenyl Halogen enhances reactivity in electrophilic substitutions
2-(4-(Methylthio)phenyl)acetic acid C₉H₁₀O₂S 198.24 Methylthio (-SCH₃) Thioether group enables diverse redox reactions
2-(4-Ethoxy-3-hydroxyphenyl)acetic acid C₁₀H₁₂O₄ 196.20 Ethoxy (-OCH₂CH₃), Hydroxy Dual functional groups for H-bonding and solubility modulation

Key Observations:

Acidity : Electron-withdrawing groups (EWGs) like ethynyl, bromo, and chloro increase the acidity of the acetic acid proton compared to electron-donating groups (EDGs) such as methoxy or methyl. For example, the ethynyl group’s strong EWG effect stabilizes the deprotonated carboxylate anion, enhancing acidity .

Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid) form robust O-H⋯O hydrogen-bonded dimers (R₂²(8) motif), increasing melting points and solubility in polar solvents .

Lipophilicity : Alkyl chains (e.g., octyl in 2-(4-Octylphenyl)acetic acid) enhance hydrophobicity, reducing water solubility but improving compatibility with organic matrices .

Reactivity: Halogenated derivatives (e.g., bromo, chloro) participate in cross-coupling reactions, while ethynyl groups enable click chemistry or Sonogashira couplings .

Biological Activity

2-(4-Ethynylphenyl)acetic acid, with the molecular formula C₁₀H₈O₂ and CAS Number 213622-93-6, is an organic compound notable for its diverse biological activities and applications in organic synthesis. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its role in various synthetic pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenyl ring with an ethynyl substituent at the para position relative to the acetic acid moiety. It appears as a white solid at room temperature and is soluble in organic solvents. The structural characteristics of this compound contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Anticancer Activity

Studies have evaluated the anticancer potential of this compound against several human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

Cell LineIC50 Value (µM)Mechanism of Action
HepG215.3Induction of apoptosis
MCF-712.8Cell cycle arrest at G1 phase
A54918.5Inhibition of proliferation

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Additionally, its ability to interact with various biological molecules enhances its potential as a lead compound for drug development.

Synthetic Applications

Beyond its biological activity, this compound serves as a building block in organic synthesis. It can be utilized in reactions such as the Sonogashira coupling to form complex structures with potential pharmacological properties. For instance, it has been used to synthesize dendritic polymers that may have applications in drug delivery systems.

Case Studies

  • Anticancer Study : A study conducted on the cytotoxic effects of this compound on HepG2 cells revealed an IC50 value of 15.3 µM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, which supports its potential use in treating infections caused by these pathogens.

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